molecular formula C19H19NOS B3835229 1-(9H-thioxanthen-9-ylcarbonyl)piperidine

1-(9H-thioxanthen-9-ylcarbonyl)piperidine

Cat. No.: B3835229
M. Wt: 309.4 g/mol
InChI Key: UYPQFQBCKZYOJM-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocyclic amine . It’s an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Thioxanthene is a tricyclic compound that is often used as the basis for various pharmaceuticals .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds is widespread and has been the subject of many scientific papers .


Molecular Structure Analysis

The molecular structure of piperidine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . Thioxanthene has a tricyclic structure .


Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For piperidine, it is a colorless liquid with an odor described as objectionable, typical of amines .

Mechanism of Action

While the specific mechanism of action for “1-(9H-thioxanthen-9-ylcarbonyl)piperidine” is not known, piperidine and its derivatives have been found to interact with various neurotransmitter systems in the central nervous system .

Safety and Hazards

Piperidine is classified as a hazardous substance. It is highly flammable, harmful if swallowed, and can cause severe skin burns and eye damage .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating a wide range of potential future applications.

Properties

IUPAC Name

piperidin-1-yl(9H-thioxanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c21-19(20-12-6-1-7-13-20)18-14-8-2-4-10-16(14)22-17-11-5-3-9-15(17)18/h2-5,8-11,18H,1,6-7,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPQFQBCKZYOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2C3=CC=CC=C3SC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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